
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- typically involves the reaction of imines with peracids. One common method is the reaction of an imine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrogen or oxygen atoms in the oxaziridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitrogen or oxygen atoms in the ring.
Major Products Formed
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen atoms into various substrates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- involves the transfer of an oxygen atom to substrates, resulting in oxidation. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. This allows the compound to react with various nucleophiles, leading to the formation of oxidized products.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Similar three-membered ring structures containing nitrogen but lack the oxygen atom.
Epoxides: Three-membered ring structures containing oxygen but lack the nitrogen atom.
Azetidines: Four-membered ring structures containing nitrogen, with different reactivity due to reduced ring strain.
Uniqueness
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is unique due to its combination of nitrogen and oxygen in a three-membered ring, which imparts distinct reactivity and stability compared to aziridines and epoxides. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Número CAS |
53258-79-0 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3,3-diphenyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C16H17NO/c1-13(2)17-16(18-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
LBPSGEZYAKAMSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

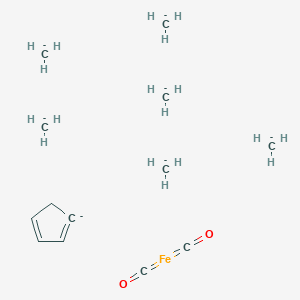
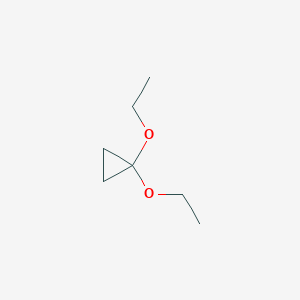
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
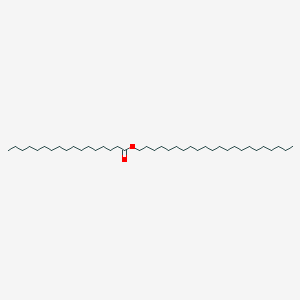
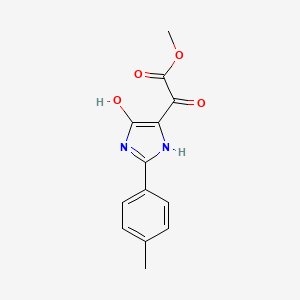
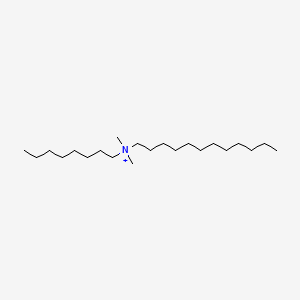
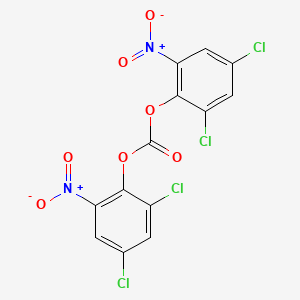
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)

